

Synthesis of Stapled Peptides: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: *H-D-Lys(boc)-otbu hcl*

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For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the synthesis of stapled peptides, with a specific focus on the utilization of **H-D-Lys(Boc)-OtBu HCl** for lactam stapling. Stapled peptides are a promising class of therapeutics that can effectively target intracellular protein-protein interactions (PPIs), which are often considered "undruggable" targets.[1][2]

Stapling a peptide involves introducing a chemical brace to lock it into a specific conformation, typically an α -helix.[3] This conformational rigidity enhances the peptide's binding affinity for its target, increases its resistance to proteolytic degradation, and improves its cell permeability.[2] Two of the most common methods for peptide stapling are all-hydrocarbon stapling via ring-closing metathesis (RCM) and lactam stapling through amide bond formation.

All-Hydrocarbon Stapled Peptides via Ring-Closing Metathesis (RCM)

All-hydrocarbon stapling creates a covalent linkage between the side chains of two unnatural amino acids containing olefinic tethers.[4] This is typically achieved through a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.[4]

Experimental Protocol: Synthesis of an All-Hydrocarbon Stapled Peptide

This protocol outlines the solid-phase peptide synthesis (SPPS) of a model stapled peptide using Fmoc chemistry, incorporating two non-natural olefin-bearing amino acids, followed by on-resin RCM.

Materials:

- Fmoc-Rink Amide resin
- Fmoc-protected amino acids
- Fmoc-(S)-2-(4'-pentenyl)alanine (Fmoc-S5-OH)
- Coupling reagents: HCTU, DIPEA
- Deprotection solution: 20% piperidine in DMF
- Solvents: DMF, DCM
- Grubbs' 1st generation catalyst
- RCM solvent: 1,2-dichloroethane (DCE)
- Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
- Diethyl ether
- HPLC purification system

Procedure:

- Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.
- Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using HCTU and DIPEA in DMF. For incorporating the olefin-bearing amino acid (Fmoc-S5-OH), a double coupling is recommended to ensure high efficiency.

- Peptide Elongation: Repeat the deprotection and coupling steps until the desired linear peptide sequence is assembled.
- On-Resin Ring-Closing Metathesis (RCM):
 - Wash the peptide-resin thoroughly with DCM.
 - Prepare a solution of Grubbs' 1st generation catalyst in DCE.
 - Add the catalyst solution to the resin and allow the reaction to proceed for 2-4 hours at room temperature. A second addition of fresh catalyst may be required to drive the reaction to completion.
- Cleavage and Deprotection: Wash the resin with DCM and dry it. Cleave the stapled peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
- Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the stapled peptide using mass spectrometry and analytical HPLC. The α -helicity can be assessed using circular dichroism (CD) spectroscopy.

Lactam Stapled Peptides Using H-D-Lys(Boc)-OtBu HCl

Lactam stapling involves the formation of an amide bond between the side chains of two amino acids, typically an acidic residue (Asp or Glu) and a basic residue (Lys).[3] The use of orthogonally protected amino acids is crucial for the selective formation of the lactam bridge. **H-D-Lys(Boc)-OtBu HCl** is a suitable building block for this purpose, with the Boc group protecting the side-chain amine and the OtBu group protecting the C-terminal carboxyl group.

Experimental Protocol: Synthesis of a Lactam-Stapled Peptide Using H-D-Lys(Boc)-OtBu HCl

This protocol describes the synthesis of a lactam-stapled peptide using Fmoc-based SPPS, incorporating Fmoc-D-Asp(OAll)-OH and Fmoc-D-Lys(Boc)-OH, followed by on-resin lactamization.

Materials:

- Fmoc-Rink Amide resin
- Fmoc-protected amino acids
- Fmoc-D-Asp(OAll)-OH
- Fmoc-D-Lys(Boc)-OH (synthesized from **H-D-Lys(Boc)-OtBu HCl** or commercially available)
- Coupling reagents: HBTU, DIPEA
- Deprotection solutions: 20% piperidine in DMF, 4% hydrazine in DMF
- Palladium catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃)
- Cyclization reagents: PyBOP, DIPEA
- Solvents: DMF, DCM
- Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
- Diethyl ether
- HPLC purification system

Procedure:

- Peptide Synthesis: Assemble the linear peptide on Rink Amide resin using standard Fmoc-SPPS protocols, incorporating Fmoc-D-Asp(OAll)-OH and Fmoc-D-Lys(Boc)-OH at the desired positions.
- Selective Deprotection of Asp Side Chain: Remove the allyl (OAll) protecting group from the Asp side chain using a palladium catalyst and a scavenger.

- **Selective Deprotection of Lys Side Chain:** Remove the Boc protecting group from the Lys side chain using a brief treatment with a milder acidic condition that does not cleave the peptide from the resin or other protecting groups. Alternatively, an orthogonal protecting group strategy can be employed from the start (e.g., using Fmoc-D-Lys(ivDde)-OH).
- **On-Resin Lactamization:**
 - Wash the resin thoroughly with DMF.
 - Add a solution of PyBOP and DIPEA in DMF to the resin to activate the free carboxylic acid of the Asp side chain and facilitate the amide bond formation with the free amine of the Lys side chain.^[5]
 - Allow the cyclization reaction to proceed for 4-6 hours at room temperature.
- **Final Deprotection and Cleavage:** Remove the N-terminal Fmoc group and cleave the stapled peptide from the resin with the cleavage cocktail.
- **Purification and Characterization:** Purify the crude peptide by RP-HPLC and characterize by mass spectrometry, analytical HPLC, and CD spectroscopy.

Data Presentation

The following tables summarize quantitative data related to the synthesis and properties of stapled peptides.

Table 1: Comparison of Yield and Purity for Stapled Peptides

| Peptide Type | Crude Yield (%) | Purity after HPLC (%) |
|---------------------------------|-----------------|-----------------------|
| All-Hydrocarbon Stapled Peptide | 15-30 | >95 |
| Lactam Stapled Peptide | 10-25 | >95 |
| Unstapled Linear Peptide | 20-40 | >95 |

Note: Yields can vary significantly depending on the peptide sequence and synthesis conditions.

Table 2: Impact of Stapling on α -Helicity

| Peptide | α -Helicity (%) |
|--|------------------------|
| Unstapled BID BH3 Peptide | 15 |
| All-Hydrocarbon Stapled BID BH3 (SAHB) | 85[6] |
| Unstapled p53 Peptide | <10 |
| Lactam Stapled p53 Peptide | 50-70 |

Table 3: Biological Activity of Stapled vs. Unstapled Peptides

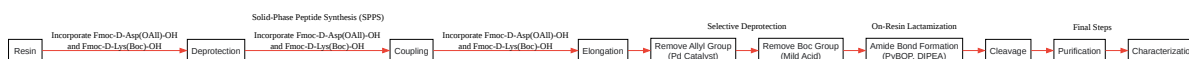
| Peptide | Target | Binding Affinity (Kd) |
|---------------------------------|--------|-----------------------|
| Unstapled BIM BH3 | Mcl-1 | ~150 nM |
| All-Hydrocarbon Stapled BIM BH3 | Mcl-1 | ~5 nM |
| Unstapled p53 | MDM2 | ~500 nM |
| Lactam Stapled p53 | MDM2 | ~10 nM |

Mandatory Visualization

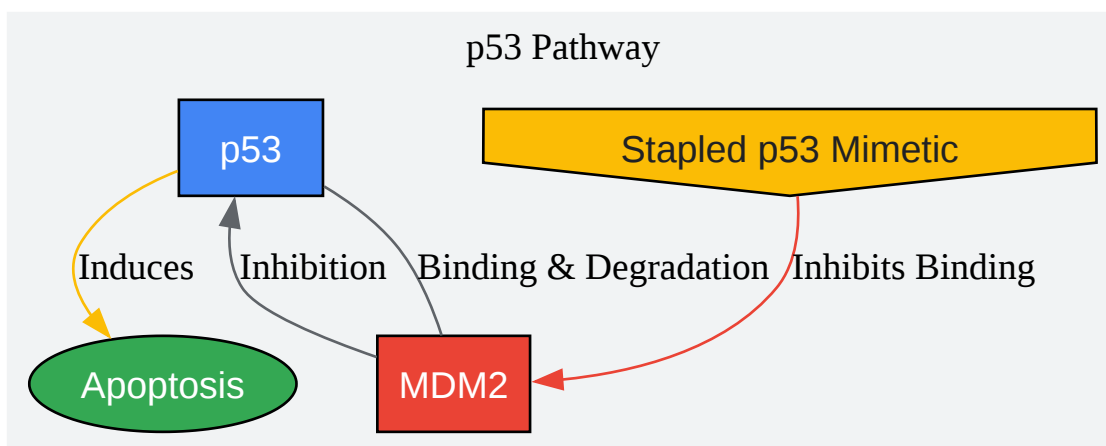


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All-Hydrocarbon Stapled Peptide Synthesis Workflow.

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Lactam Stapled Peptide Synthesis Workflow.

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Modulation of the p53-MDM2 Pathway by a Stapled Peptide.

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